

ORG 33628: A Technical Guide to its Progesterone Receptor Binding Affinity

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Compound of Interest

Compound Name: ORG 33628

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Introduction

ORG 33628 is a potent and selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in contraception and the management of hormone-dependent gynecological conditions. As an SPRM, **ORG 33628** exhibits a mixed profile of progesterone agonist and antagonist activities, depending on the target tissue and the hormonal environment. A thorough understanding of its binding affinity for the progesterone receptor (PR) is fundamental to elucidating its mechanism of action and advancing its potential therapeutic applications. This technical guide provides a comprehensive overview of the binding characteristics of **ORG 33628** to the progesterone receptor, including quantitative binding data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of **ORG 33628** for the progesterone receptor has been primarily characterized through competitive radioligand binding assays. These studies have established its high affinity and selectivity for the PR.

A key study by Kloosterboer et al. (1995) demonstrated that **ORG 33628** possesses a binding affinity for the progesterone receptor that is approximately twice as high as that of the well-characterized progesterone receptor antagonist RU 486 (mifepristone)[1]. While the absolute

binding affinity values for **ORG 33628** are not explicitly detailed in all publications, the relative binding affinity provides a strong indication of its potency.

To provide a quantitative context, the binding affinity of RU 486 for the progesterone receptor has been reported with an IC₅₀ value of approximately 0.2 nM and a K_i value of around 1.9 nM[2][3]. Based on the relative binding data, the estimated binding affinity of **ORG 33628** can be extrapolated as follows:

Compound	Relative Binding Affinity (vs. Progesterone)	Estimated IC ₅₀ (nM)	Estimated K _i (nM)
Progesterone	100%	-	-
RU 486 (Mifepristone)	~200%	~0.2	~1.9
ORG 33628	~400%	~0.1	~0.95

Note: The estimated IC₅₀ and K_i values for **ORG 33628** are derived from its reported relative binding affinity compared to RU 486 and should be considered as approximations.

Experimental Protocols

The determination of the binding affinity of **ORG 33628** for the progesterone receptor is typically achieved through a competitive radioligand binding assay. The following is a representative protocol based on standard methodologies used for steroid hormone receptor binding studies.

Competitive Radioligand Binding Assay Protocol

1. Materials and Reagents:

- Radioligand: [³H]-Progesterone or another high-affinity progestin radioligand (e.g., [³H]-ORG 2058).
- Unlabeled Competitors: Progesterone (for standard curve), **ORG 33628**, and RU 486.

- Receptor Source: Cytosolic fraction from tissues rich in progesterone receptors (e.g., rabbit or calf uterus) or from cell lines engineered to express the human progesterone receptor (e.g., T47D cells).
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate, glycerol, and dithiothreitol to stabilize the receptor.
- Scintillation Cocktail: A liquid scintillation cocktail compatible with the detection of tritium.
- Glass Fiber Filters: Pre-treated with polyethylenimine to reduce non-specific binding.
- Instrumentation: Scintillation counter, refrigerated centrifuge, and filtration manifold.

2. Preparation of Receptor Cytosol:

- Homogenize the tissue or cells in ice-cold assay buffer.
- Centrifuge the homogenate at low speed to remove cellular debris.
- Perform a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.
- The resulting supernatant, containing the soluble progesterone receptors, is carefully collected and its protein concentration is determined.

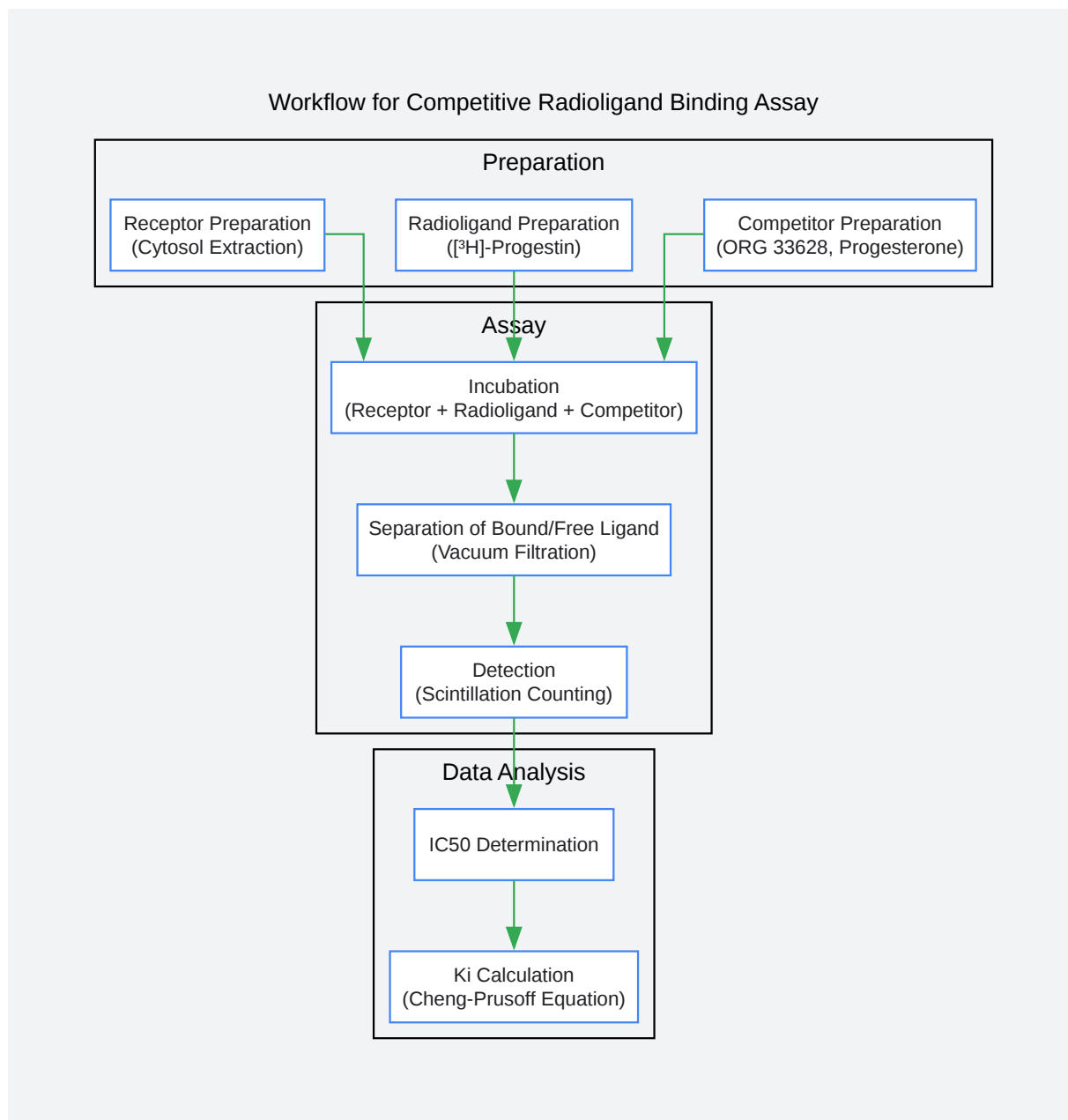
3. Assay Procedure:

- Set up assay tubes containing a fixed concentration of the radioligand.
- Add increasing concentrations of the unlabeled competitor (progesterone for the standard curve, **ORG 33628**, or RU 486).
- Initiate the binding reaction by adding a constant amount of the receptor cytosol to each tube.
- Incubate the mixture at a controlled low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

- Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

- Generate a standard curve by plotting the percentage of radioligand displaced against the concentration of unlabeled progesterone.
- From this curve, determine the concentration of the competitor (**ORG 33628** or RU 486) that inhibits 50% of the specific binding of the radioligand (the IC50 value).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.

Progesterone Receptor Signaling Pathways

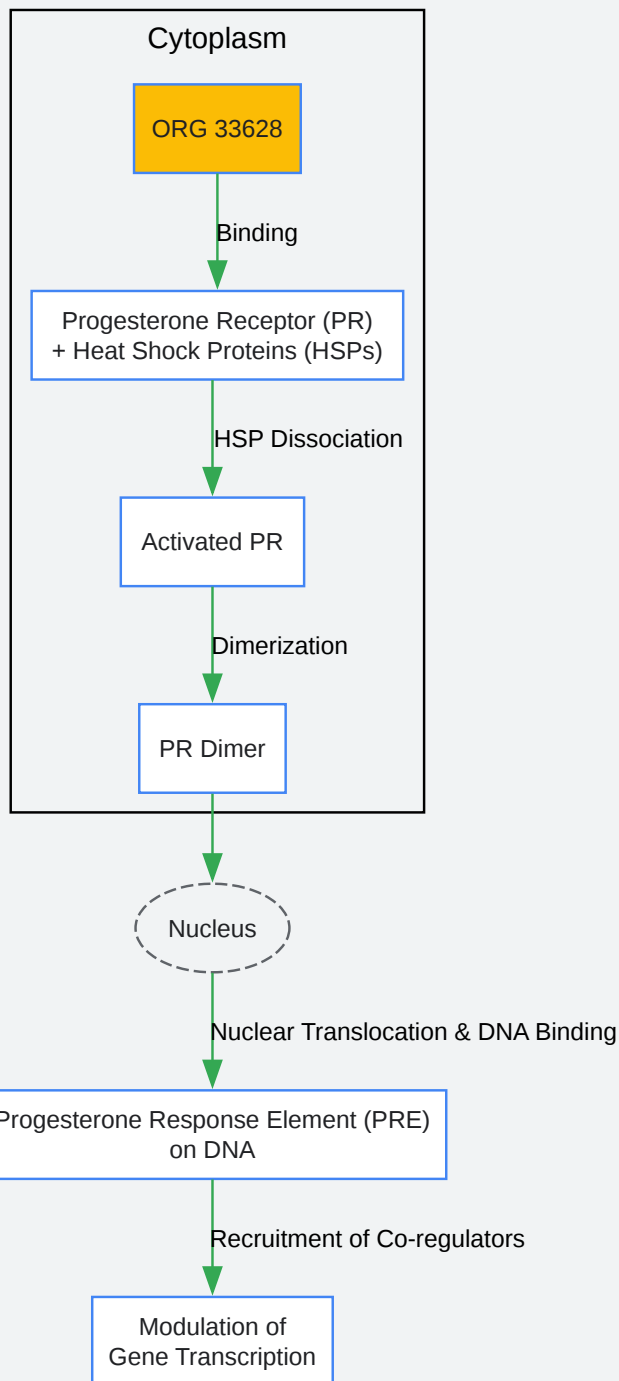
The biological effects of **ORG 33628** are mediated through its interaction with the progesterone receptor, which can trigger two main signaling pathways: the classical genomic pathway and the non-classical rapid signaling pathway.

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. In its inactive state, the progesterone receptor is located in the cytoplasm, complexed with heat shock proteins (HSPs).

- **Ligand Binding:** Progesterone or an SPRM like **ORG 33628** binds to the ligand-binding domain of the PR.
- **Conformational Change and HSP Dissociation:** Ligand binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.
- **Dimerization and Nuclear Translocation:** The activated receptors dimerize and translocate to the nucleus.
- **DNA Binding and Gene Transcription:** In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
- **Recruitment of Co-regulators:** The receptor-DNA complex then recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription. As an SPRM, **ORG 33628** can induce a receptor conformation that recruits a unique profile of co-regulators, resulting in tissue-specific agonist or antagonist effects.

Classical Genomic Progesterone Receptor Signaling

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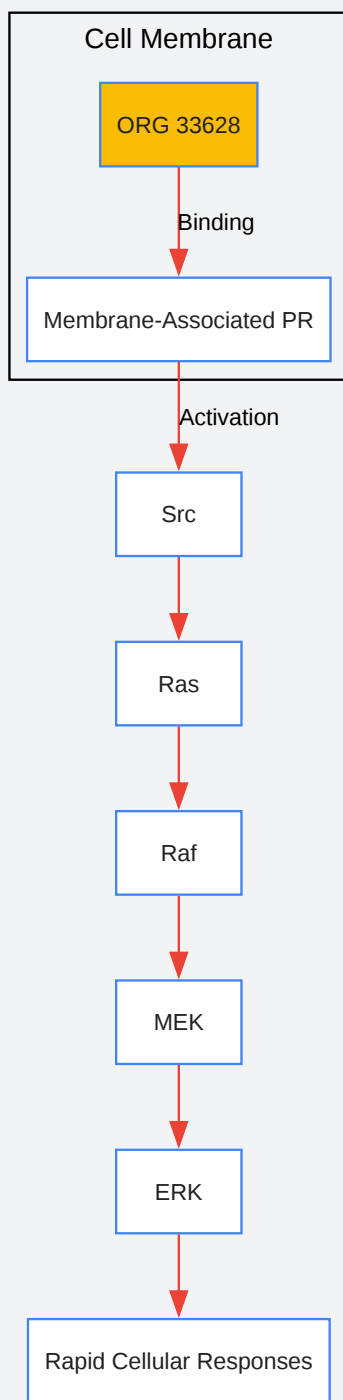
Caption: The classical genomic signaling pathway of the progesterone receptor.

Non-Classical Rapid Signaling Pathway

In addition to the genomic pathway, progesterone and some SPRMs can elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or in the cytoplasm and do not directly involve gene transcription.

- **Membrane-Associated PR:** A subpopulation of progesterone receptors is associated with the cell membrane.
- **Activation of Kinase Cascades:** Binding of a ligand to these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway.
- **Downstream Effects:** The activation of these kinases can lead to a variety of rapid cellular responses, including modulation of ion channel activity and phosphorylation of various proteins, which can in turn influence the genomic signaling pathway.

Non-Classical Rapid Progesterone Receptor Signaling

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Caption: The non-classical rapid signaling pathway initiated by progesterone receptor activation.

Conclusion

ORG 33628 is a selective progesterone receptor modulator with a high binding affinity for the progesterone receptor, estimated to be approximately twice that of mifepristone. This high affinity underscores its potency as a modulator of progesterone action. Its biological effects are mediated through both classical genomic and non-classical rapid signaling pathways, leading to a complex and tissue-specific pharmacological profile. The information presented in this technical guide provides a foundational understanding of the core binding characteristics of **ORG 33628**, which is essential for ongoing research and development in the field of hormonal therapy.

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